molecular formula C11H17N3O2S B1595443 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine CAS No. 442549-42-0

4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine

Cat. No.: B1595443
CAS No.: 442549-42-0
M. Wt: 255.34 g/mol
InChI Key: DFLQDPGZILSRHW-UHFFFAOYSA-N
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Description

4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Additionally, 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine has been shown to bind to specific proteins, such as the polycomb protein EED (embryonic ectoderm development), which is a component of the polycomb repressive complex 2 (PRC2). This interaction can influence the methylation of histone H3K27, leading to changes in gene expression and transcriptional repression .

Cellular Effects

Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in cellular metabolism, differentiation, and immune responses .

Molecular Mechanism

Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. This can lead to changes in the rates of biochemical reactions and the overall metabolic flux within cells. Moreover, the compound’s interaction with polycomb protein EED can result in alterations in histone methylation and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

At lower doses, this compound has been found to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Additionally, the compound’s interaction with other enzymes and cofactors can affect metabolic flux and the levels of specific metabolites within cells. This can have downstream effects on cellular processes, such as energy production and detoxification .

Transport and Distribution

Once inside the cell, this compound can bind to various proteins, which can affect its distribution and accumulation within different cellular compartments. This can have implications for its activity and function, particularly in terms of its interactions with target biomolecules .

Subcellular Localization

Targeting signals and post-translational modifications can influence the localization of this compound, directing it to specific organelles or subcellular structures. This can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular functions .

Properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLQDPGZILSRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359123
Record name 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442549-42-0
Record name 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Nitrophenyl)-1-methylsulfonylpiperazine (3.83 g, 13.4 mmol), as prepared in Reference Example 12a above, was mixed in methanol (100 ml) and 2 M ammonia in methanol (50 ml) and 10% palladium on carbon (400 mg) was added. The mixture was hydrogenated on a Paar apparatus (50 psi) for 3 h. The reaction was allowed to cool, the catalyst was filtered, washed with methanol then washed with chloroform. The chloroform portion contained a minor amount of the desired but looked purer. The chloroform portion was concentrated in vacuo and was recrystallized ethyl acetate to give 4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine as a shiny brown solid (0.94 g, 27% yield, mp 192–193° C.). GC/MS (EI, M+) m/z=255.
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
400 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.